![molecular formula C14H18ClNO3S2 B2400335 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide CAS No. 2415540-82-6](/img/structure/B2400335.png)
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemische Und Physiologische Effekte
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as the proliferation of cancer cells. This compound has also been shown to induce apoptosis, a process that leads to programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide in lab experiments include its potent biological activities and its potential use in the development of new therapeutic agents. However, the limitations of using this compound include its toxicity and the need for further studies to determine its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide. These include:
1. Further studies on the mechanism of action of this compound to identify specific enzymes or proteins it targets.
2. Development of new therapeutic agents based on the structure of this compound.
3. Investigation of the potential use of this compound in drug delivery systems.
4. Exploration of the potential use of this compound in the treatment of various diseases, including cancer and infectious diseases.
5. Studies on the toxicity and pharmacokinetics of this compound to determine its safety and efficacy in humans.
Conclusion
In conclusion, 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including drug development and delivery systems, make it an interesting compound for further studies. However, more research is needed to fully understand its mechanism of action and its potential advantages and limitations.
Synthesemethoden
The synthesis of 5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 1,4-dithiin-6-ol in the presence of a suitable reagent. The reaction yields the desired product, which is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a drug delivery system and in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
5-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S2/c1-19-12-3-2-10(15)6-11(12)13(17)16-7-14(18)8-20-4-5-21-9-14/h2-3,6,18H,4-5,7-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZUUHPYFQYTLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CSCCSC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.